molecular formula C23H19NO6 B2892797 N-[[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methylene]-N-[(2-furylcarbonyl)oxy]amine CAS No. 338749-19-2

N-[[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methylene]-N-[(2-furylcarbonyl)oxy]amine

Cat. No.: B2892797
CAS No.: 338749-19-2
M. Wt: 405.406
InChI Key: YSKMMBKDDLGVEC-ZNTNEXAZSA-N
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Description

This compound is a complex organic molecule with several functional groups . It contains a benzodioxol group, a cyclopropyl group, a methoxyphenyl group, and a furylcarbonyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The benzodioxol group consists of a benzene ring fused with a 1,3-dioxolane ring. The cyclopropyl group is a three-membered carbon ring, while the methoxyphenyl group consists of a phenyl ring with a methoxy (-OCH3) substituent. The furylcarbonyl group consists of a furan ring attached to a carbonyl group .

Scientific Research Applications

Receptor Affinity and Selectivity

Research has explored compounds related to N-[2-(1,3-benzodioxol-5-yl)cyclopropylmethylene]-N-[(2-furylcarbonyl)oxy]amine for their affinity towards alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. A study by Bolognesi et al. (1999) investigated derivatives of WB 4101 (a compound with high affinity for alpha(1)-adrenoreceptor and 5-HT(1A) receptors) by replacing the ethylene chain with a cyclopentanol moiety, affecting the compounds' affinity and selectivity for these receptors. The structural modifications led to distinct biological profiles, indicating a potential for developing selective receptor modulators based on this framework (Bolognesi et al., 1999).

Ligand Synthesis and Catalytic Activity

Another aspect of research on such compounds involves the synthesis of ligands for catalytic applications. Imamoto et al. (2012) described the preparation of enantiomers of 2,3-bis(tert-butylmethylphosphino)quinoxaline, among others, from enantiopure tert-butylmethylphosphine-boranes. These ligands, when complexed with rhodium, demonstrated high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes, suggesting their utility in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Anticancer Activity

El-Shekeil et al. (2012) focused on the synthesis of new benzimidazole derivatives with potential anticancer activity. Among these derivatives, certain compounds showed moderate cytotoxic effects towards HeLa cells, highlighting the potential of benzodioxolyl-containing compounds in the development of new anticancer agents (El-Shekeil et al., 2012).

Analytical and Photophysical Studies

Additionally, research has delved into the analytical applications and photophysical behavior of related compounds. For instance, studies on the determination of aromatic amines in hair dyes using liquid chromatography coupled to electrochemical detection and investigations into the photochemical behavior of p-methoxyphenyl alkenyl phenanthrenecarboxylates provide insights into the diverse utility of these compounds in analytical chemistry and photophysics (Lizier & Zanoni, 2012; Sakuragi et al., 1990).

Properties

IUPAC Name

[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-26-16-7-4-14(5-8-16)22(24-30-23(25)20-3-2-10-27-20)18-12-17(18)15-6-9-19-21(11-15)29-13-28-19/h2-11,17-18H,12-13H2,1H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKMMBKDDLGVEC-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CO2)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CO2)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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